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Compound of Interest

4-Amino-1-benzylpiperidine-4-
Compound Name:
carbonitrile

Cat. No. B153687

While specific structure-activity relationship (SAR) studies on 4-Amino-1-benzylpiperidine-4-
carbonitrile derivatives are not readily available in the current body of scientific literature,
extensive research has been conducted on the broader class of 4-aminopiperidine derivatives.
This guide provides a comprehensive comparison of these derivatives, highlighting their
diverse biological activities, supported by experimental data from key studies. The insights
gleaned from these related compounds can serve as a valuable foundation for the rational
design of novel therapeutics based on the 4-aminopiperidine scaffold.

This guide synthesizes quantitative data from studies on the antifungal and opioid receptor
modulating activities of 4-aminopiperidine derivatives. The data is presented in structured
tables for clear comparison, followed by detailed experimental protocols for the key biological
assays. Visualizations of the core chemical scaffold and a general experimental workflow are
also provided to aid in understanding the structure-activity relationships.

Core Chemical Scaffold

The foundational structure for the compounds discussed in this guide is the 4-aminopiperidine
ring. The diverse biological activities of these derivatives are achieved through systematic
modifications at the piperidine nitrogen (N1) and the 4-amino group.
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Caption: General structure of the 4-aminopiperidine scaffold, highlighting the key positions for
substitution (R1 and R2).

Antifungal Activity of 4-Aminopiperidine Derivatives

A significant area of research for 4-aminopiperidine derivatives has been in the development of
novel antifungal agents. These compounds have shown promising activity against a range of
clinically relevant fungal pathogens. The key structural determinants for antifungal potency are
the nature of the substituents at the piperidine nitrogen (N1) and the 4-amino group.

Comparative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of
representative 4-aminopiperidine derivatives against various fungal strains. Lower MIC values
indicate higher antifungal potency.
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] 4-Amino . .
N1-Substituent . C. albicans A. fumigatus
Compound ID Substituent
(R1) MIC (pg/mL) MIC (pg/mL)
(R2)
1 Benzyl n-Dodecyl 1-4 2-8
2 Phenethyl n-Dodecyl 1-4 1-8
3 Benzyl H > 64 > 64
4 H n-Dodecyl 8-16 16 - 32
5 Benzyl Acetyl > 64 > 64

Data synthesized from a study on novel 4-aminopiperidines as antifungal agents targeting
ergosterol biosynthesis.[1]

Structure-Activity Relationship Insights:

e N1-Substituent: The presence of a lipophilic aromatic group, such as benzyl or phenethyl, at
the N1 position is crucial for potent antifungal activity.

e 4-Amino Substituent: A long alkyl chain, particularly an n-dodecyl group, at the 4-amino
position significantly enhances antifungal potency. Unsubstituted (R2 = H) or acylated
derivatives show a dramatic loss of activity.

» Combined Effect: The combination of a benzyl or phenethyl group at N1 and an n-dodecyl
chain at the 4-amino position results in the most active compounds against both Candida
and Aspergillus species.[1]

Opioid Receptor Modulation by 4-Aminopiperidine
Derivatives

The 4-aminopiperidine scaffold has also been explored for its potential to modulate opioid
receptors, which are key targets for pain management. Modifications to this core structure can
yield compounds with varying affinities and efficacies at mu (), delta (8), and kappa (k) opioid
receptors.
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Comparative Opioid Receptor Binding Affinity

The table below presents the binding affinities (Ki) of several 4-substituted piperidine and
piperazine analogs for the mu and delta opioid receptors. Lower Ki values signify stronger
binding to the receptor.

p-Opioid 0-Opioid
Compound ID Core 4-Substituent Receptor Ki Receptor Ki
(nM) (nM)
4-(1,2,3,4-
6 Piperidine tetrahydroisoquin 1.2+ 0.3 25+0.7
olin-1-yl)
4-(1,2,3,4-
7 Piperazine tetrahydroisoquin 0.8 £ 0.2 15+04
olin-1-yl)
8 Piperazine 4-(N-Boc-amino) 54+1.1 123+25

Data adapted from a study on 4-substituted piperidines and piperazines as balanced affinity p
and o opioid receptor ligands.[2]

Structure-Activity Relationship Insights:

» Core Structure: Replacing the piperidine core with a piperazine ring can lead to a slight
improvement in binding affinity for both p and & opioid receptors.[2]

» 4-Substituent: The nature of the substituent at the 4-position of the piperidine/piperazine ring
is a critical determinant of binding affinity. Bulky, aromatic substituents appear to be
favorable for high-affinity binding.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental
findings. The following are protocols for the key biological assays cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution)
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This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against fungal isolates.

Protocol:

Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium
(e.g., Sabouraud Dextrose Agar) and incubated to obtain fresh colonies. A suspension is
then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined
concentration of fungal cells (e.g., 0.5 McFarland standard).

Preparation of Microtiter Plates: The test compounds are serially diluted in a liquid growth
medium (e.g., RPMI-1640) in 96-well microtiter plates.

Inoculation: Each well is inoculated with the prepared fungal suspension.

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified
period (e.g., 24-48 hours).

MIC Determination: The MIC is defined as the lowest concentration of the compound at
which there is a significant inhibition of visible fungal growth compared to a drug-free control
well.[1]

Radioligand Binding Assay for Opioid Receptors

This assay measures the affinity of a test compound for a specific receptor by competing with a

radiolabeled ligand.

Protocol:

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., -
opioid receptor) are prepared from cultured cells or animal brain tissue through
homogenization and centrifugation.

Assay Setup: The assay is performed in tubes or plates containing the prepared cell
membranes, a radiolabeled ligand (e.g., [*H]diprenorphine), and varying concentrations of
the unlabeled test compound.

¢ Incubation: The mixture is incubated to allow the binding to reach equilibrium.
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e Separation of Bound and Free Ligand: The bound radioligand is separated from the free
radioligand, typically by rapid filtration through glass fiber filters.

» Quantification: The amount of radioactivity retained on the filters is measured using a
scintillation counter.

o Data Analysis: The data is used to generate a competition curve, from which the I1Cso (the
concentration of the test compound that inhibits 50% of the specific binding of the
radioligand) is determined. The Ki (inhibition constant) is then calculated from the ICso value
using the Cheng-Prusoff equation.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation
of novel 4-aminopiperidine derivatives.
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Caption: A generalized workflow for the development of 4-aminopiperidine derivatives, from
synthesis to biological evaluation and lead optimization.
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Conclusion

The 4-aminopiperidine scaffold is a versatile platform for the development of novel bioactive
compounds. Structure-activity relationship studies have revealed that strategic modifications at
the N1 and 4-amino positions of the piperidine ring can lead to potent and selective agents
targeting a variety of biological systems, including fungal pathogens and opioid receptors.
While direct SAR data on 4-Amino-1-benzylpiperidine-4-carbonitrile derivatives remains
elusive, the findings presented in this guide for related 4-aminopiperidine analogs offer valuable
insights for the future design and development of new therapeutic agents based on this
promising chemical framework. Further investigation into the impact of the 4-carbonitrile
substitution is warranted to fully explore the therapeutic potential of this specific subclass.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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